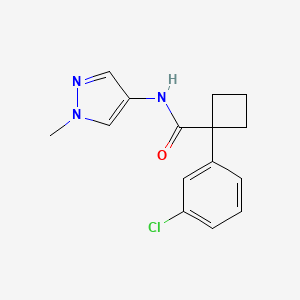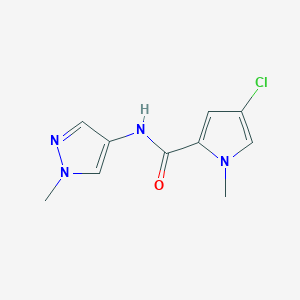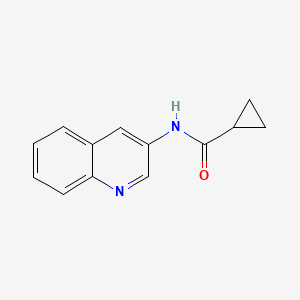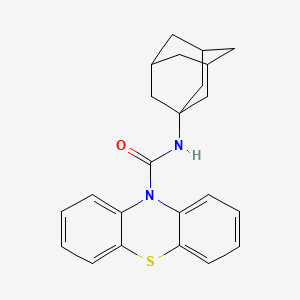
1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide, also known as CPPC, is a synthetic compound that belongs to the class of cyclobutane carboxamides. CPPC has gained attention in the scientific community due to its potential use in drug discovery and development. The compound is known to have potent biological activities, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide is not fully understood, but studies have suggested that the compound may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide may have potential as a therapeutic agent for the treatment of cancer.
Biochemical and physiological effects
1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has also been shown to have an inhibitory effect on the growth of cancer cells, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide is its potent biological activity, which makes it a promising candidate for further research. However, the compound is relatively new, and more research is needed to fully understand its properties and potential applications. Additionally, 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide may have limitations in terms of its solubility and stability, which could affect its use in lab experiments.
Orientations Futures
There are several future directions for research on 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide. One area of interest is the development of novel drugs based on 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide. Studies have suggested that the compound may have potential as an anti-cancer agent, and further research in this area could lead to the development of new cancer treatments. Another area of interest is the study of 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide's mechanism of action, which could help to identify new targets for drug development. Finally, research on the pharmacokinetics and pharmacodynamics of 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide could help to optimize its use in clinical settings.
Méthodes De Synthèse
1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoyl chloride with 1-methylpyrazole, followed by cyclobutanecarboxylic acid. Another method involves the reaction of 3-chlorobenzoyl chloride with 1-methylpyrazole, followed by cyclobutanecarboxylic acid and triethylamine. These methods have been reported in the literature and can be used to produce 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide in high yields.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been shown to have potential applications in drug discovery and development. Studies have demonstrated that the compound has anti-inflammatory, anti-tumor, and anti-cancer properties. 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has also been shown to have an inhibitory effect on the growth of cancer cells, making it a promising candidate for further research.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-19-10-13(9-17-19)18-14(20)15(6-3-7-15)11-4-2-5-12(16)8-11/h2,4-5,8-10H,3,6-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCFORMCDHYNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2(CCC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)




![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)



![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)
![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)